molecular formula C15H25N5 B11758211 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11758211
M. Wt: 275.39 g/mol
InChI Key: ZQBDSBGBKVDQDS-UHFFFAOYSA-N
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Description

(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Functionalization: The pyrazole rings are then functionalized with appropriate alkyl groups (e.g., 3-methyl-1-propyl and 1-propan-2-yl) using alkylation reactions.

    Coupling: The final step involves the coupling of the functionalized pyrazole rings through a methylamine linker. This can be achieved using reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other pyrazole derivatives:

    (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine: Unique due to its dual pyrazole structure and specific functional groups.

    1-phenyl-3-methyl-1H-pyrazole: Lacks the dual pyrazole structure, leading to different chemical and biological properties.

    3,5-dimethyl-1H-pyrazole: Simpler structure with different reactivity and applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-5-7-19-11-14(13(4)17-19)9-16-10-15-6-8-20(18-15)12(2)3/h6,8,11-12,16H,5,7,9-10H2,1-4H3

InChI Key

ZQBDSBGBKVDQDS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=NN(C=C2)C(C)C

Origin of Product

United States

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